2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol
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Overview
Description
2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol is a complex organic compound with the molecular formula C25H43NO and a molecular weight of 373.615 g/mol . This compound is characterized by its unique structure, which includes a cyclohexyl group, a diethylamino group, and a trimethylpentyl group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4,6-tris[(dimethylamino)methyl]-: This compound has a similar structure but with different substituents on the phenol ring.
Phenol, 2-cyclohexyl-: Another structurally related compound with a cyclohexyl group attached to the phenol ring.
Uniqueness
2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
5427-81-6 |
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Molecular Formula |
C25H43NO |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
2-cyclohexyl-6-(diethylaminomethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C25H43NO/c1-8-26(9-2)17-20-15-21(25(6,7)18-24(3,4)5)16-22(23(20)27)19-13-11-10-12-14-19/h15-16,19,27H,8-14,17-18H2,1-7H3 |
InChI Key |
RSGYTWBZAYVJQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C(=CC(=C1)C(C)(C)CC(C)(C)C)C2CCCCC2)O |
Origin of Product |
United States |
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